molecular formula C12H17BrO2 B14005410 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol

4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol

Cat. No.: B14005410
M. Wt: 273.17 g/mol
InChI Key: LXOHRLAXJXLXHO-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is an organic compound that features a brominated aromatic ring and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyphenyl-2-methylbutan-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one.

    Reduction: Formation of 4-(4-methoxyphenyl)-2-methylbutan-2-ol.

    Substitution: Formation of 4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The brominated aromatic ring and the tertiary alcohol group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.

    4-(4-Methoxyphenyl)-2-methylbutan-2-ol: Lacks the bromine atom, affecting its reactivity and applications.

    4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol: Contains an additional methoxy group, altering its chemical properties.

Uniqueness

4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is unique due to the presence of both a brominated aromatic ring and a tertiary alcohol group

Biological Activity

4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17BrO2\text{C}_{12}\text{H}_{17}\text{BrO}_2

This structure features a brominated aromatic ring and a secondary alcohol group, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine and methoxy groups enhance the compound's ability to bind to enzymes and receptors, influencing cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can modulate receptor activity, affecting signal transduction pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, demonstrating efficacy in inhibiting growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in:

  • Inhibition of Cell Proliferation: A dose-dependent reduction in cell viability was observed.
  • Apoptotic Induction: Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have included changes to the alkyl chain length and variations in substituents on the aromatic ring.

Table: Summary of Derivative Studies

DerivativeBiological ActivityReference
4-(3-Bromo-4-methoxyphenyl)-1-butanolEnhanced anticancer effects
4-(3-Chloro-4-methoxyphenyl)-2-methylbutan-2-olIncreased antimicrobial potency

These findings highlight the importance of structural modifications in optimizing biological activity.

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2-methylbutan-2-ol

InChI

InChI=1S/C12H17BrO2/c1-12(2,14)7-6-9-4-5-11(15-3)10(13)8-9/h4-5,8,14H,6-7H2,1-3H3

InChI Key

LXOHRLAXJXLXHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

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